molecular formula C16H22N2O3 B1195500 4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester

4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester

Cat. No. B1195500
M. Wt: 290.36 g/mol
InChI Key: MRDBXIHGMCDHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-azepanyl(oxo)methyl]amino]benzoic acid ethyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Chemical Properties

4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester is involved in the synthesis of various chemical compounds. For instance, it plays a role in the production of mono and double functional group transformation (FGT) azo dyes, which exhibit improved pH stability due to the removal of the active hydrazone proton via substitutions like 3-methoxypropylamine. This stability enhancement is particularly notable in double FGT azo dyes with methyl ester units (Wang, Zhao, Qian, & Huang, 2018).

In addition, a high-yielding synthesis process for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, involves intermediate steps where compounds like 4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester are pivotal (Vaid et al., 2014).

Photolabile Properties

In the field of photochemistry, compounds similar to 4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester are used for the synthesis of photolabile α-methyl nitrobenzyl compounds. These compounds demonstrate superior photochemical release properties, which are critical in various photochemical applications (Salerno & Cleaves, 2004).

Biodegradable Polymers

The ethyl ester variant of benzoic acid, which is structurally related to 4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester, has been synthesized and investigated for its potential in creating biodegradable polymers. These polymers show promise for use as colon-specific drug release materials, demonstrating significant degradation in the presence of specific enzymes (Samyn, Kalala, Mooter, & Kinget, 1995).

High-Pressure Chemical Reactions

The compound also finds utility in high-pressure chemical reactions. For example, the conjugate addition of amines to similar ester compounds under high pressure leads to various products depending on the experimental conditions and the nature of the amine (Rulev et al., 1998).

properties

Product Name

4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 4-(azepane-1-carbonylamino)benzoate

InChI

InChI=1S/C16H22N2O3/c1-2-21-15(19)13-7-9-14(10-8-13)17-16(20)18-11-5-3-4-6-12-18/h7-10H,2-6,11-12H2,1H3,(H,17,20)

InChI Key

MRDBXIHGMCDHLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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